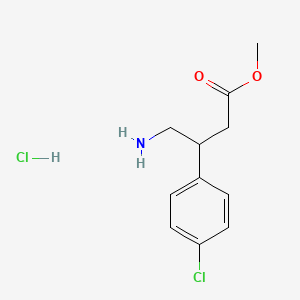

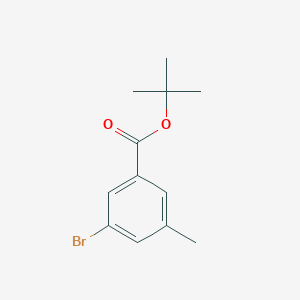

![molecular formula C16H17F2N3OS B2488635 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide CAS No. 887223-64-5](/img/structure/B2488635.png)

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It belongs to the class of kinase inhibitors and has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide (referred to as F1878-0005) serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Its unique structure, containing a hindered amine motif, makes it valuable for drug discovery. Researchers can utilize this compound to prepare drug candidates with specific chemical features, especially those containing hindered amine moieties .

Heterocycle Synthesis

Heterocyclic compounds play a crucial role in drug development. The synthesis of heterocycles bearing oxygen atoms is particularly important, as they are integral components of many medicinally relevant molecules. F1878-0005, with its thieno[3,4-c]pyrazole scaffold, can be employed in the construction of diverse heterocyclic derivatives. These derivatives may exhibit a wide range of physiological and pharmacological activities, making them promising candidates for drug design and discovery .

Pyrazole Derivatives

Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. Pyrazole derivatives have gained attention due to their various biological activities. F1878-0005, being part of this class, could serve as a scaffold for developing novel active pharmaceutical ingredients. Researchers can explore its reactivity and use it as a precursor for bioactive molecules, natural products, and agrochemicals .

Reductive Amination

The reductive amination process, commonly used in the pharmaceutical industry, involves constructing C–N bonds. F1878-0005 could be a valuable intermediate in this context. Its operational simplicity and compatibility with a wide range of protocols make it an attractive choice for C–N bond formation. Researchers can explore its reactivity in reductive amination reactions .

Building Blocks for Modular Assembly

F1878-0005, with its unique structure, can serve as a chemical building block for modular assembly. For example, it could be used to prepare 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. Such derivatives may find applications in materials science, organic electronics, or other fields .

Characterization and Analysis

Researchers have fully characterized the synthesized N-heterocyclic amine 3 (F1878-0005) using techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis. These analyses provide essential information about its structure and properties .

Propriétés

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3OS/c1-16(2,3)21-14(10-7-23-8-13(10)20-21)19-15(22)9-4-5-11(17)12(18)6-9/h4-6H,7-8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFGESKSZYYOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

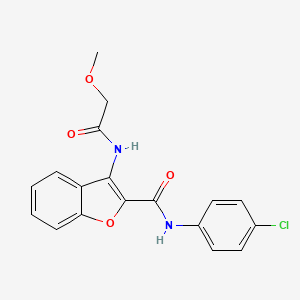

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)